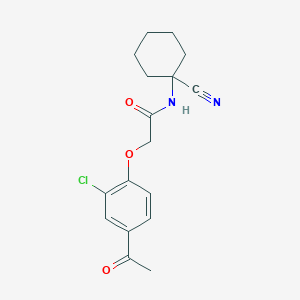

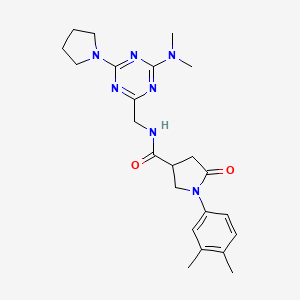

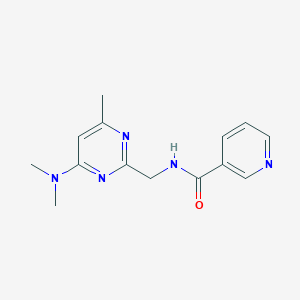

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)nicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds like DMAP involves a two-step procedure from pyridine, which is first oxidized to 4-pyridylpyridinium cation. This cation then reacts with dimethylamine . Another compound, 4-N,N-dimethylamino-4′-N′-methylstilbazolium 2,4-dinitrobenzenesulfonate (DSDNS), is synthesized via Knoevenagel condensation reaction followed by metathesization reaction .Chemical Reactions Analysis

The chemical reactions involving related compounds like DMAP include esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation, the Steglich rearrangement, Staudinger synthesis of β-lactams and many more .Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds like DMAP include a molar mass of 122.17 g/mol, a white solid appearance, a melting point of 110 to 113 °C, and a boiling point of 162 °C at 50 mmHg .Applications De Recherche Scientifique

Nonlinear Optical Materials

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)nicotinamide: (referred to as DAST) is an important nonlinear optical material. Its unique structure allows it to exhibit second-order nonlinear optical effects, making it valuable for applications such as frequency conversion, optical modulation, and signal processing. Researchers have explored DAST-based devices for efficient frequency doubling and parametric amplification in the terahertz range .

Terahertz Sensing

DAST’s sensitivity to terahertz radiation makes it suitable for terahertz spectroscopy and imaging. Its ability to interact with terahertz waves enables the detection of molecular vibrations, structural changes, and material properties. Researchers have investigated DAST-based sensors for non-destructive testing, security screening, and biomedical imaging .

Composite Films

To enhance DAST’s practical applications, researchers have developed composite films by incorporating one-dimensional carbon nanotubes (CNTs). These films combine the unique properties of both materials. The addition of CNTs significantly improves electrical conductivity and optical response across a broad spectrum—from visible light to terahertz. Optimal composite films with medium CNT content (around 6.7 wt%) have been identified for detector applications .

Antibacterial and Antibiofilm Activity

While not extensively studied, computational analyses have explored the antibacterial properties of related nicotinamide derivatives. Although not specific to N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)nicotinamide , these studies provide insights into the broader class of compounds. For example, derivatives like 2-chloro-N-(2-chlorophenyl)nicotinamide and N-(2-bromophenyl)-2-chloronicotinamide have been investigated for their antibacterial and antibiofilm effects .

Synthesis and Purification

The synthesis of N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)nicotinamide involves condensation and ion exchange reactions. The compound can be efficiently synthesized from 4-methyl-N-methyl pyridinium tosylate, 4-N,N-dimethylamino-benzaldehyde, and silver p-toluenesulfonate .

Mécanisme D'action

The mechanism of action of related compounds like 1-Methylnicotinamide involves the regulation of thrombolytic and inflammatory processes in the cardiovascular system . It inhibits platelet-dependent thrombosis through a mechanism involving cyclooxygenase-2 and prostacyclin and increases nitric oxide bioavailability in the endothelium .

Safety and Hazards

Propriétés

IUPAC Name |

N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O/c1-10-7-13(19(2)3)18-12(17-10)9-16-14(20)11-5-4-6-15-8-11/h4-8H,9H2,1-3H3,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPTJFRPTJHOXGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CNC(=O)C2=CN=CC=C2)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)nicotinamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-[3-chloro-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl]-N-(4-chloro-2-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B2830377.png)

![3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethoxy]-4-methylbenzoic acid](/img/structure/B2830378.png)

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2830381.png)

![5-[(4-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate](/img/structure/B2830387.png)

![Ethyl (5-(ethylcarbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2830389.png)

![1-[3-[(1S)-1-Hydroxyethyl]azetidin-1-yl]prop-2-en-1-one](/img/structure/B2830390.png)

![4-[2-Oxo-2-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]ethoxy]benzaldehyde](/img/structure/B2830392.png)